



Application of Ac-Lys-D-Ala-D-lactic acid in Antibiotic Discovery

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Compound of Interest		
Compound Name:	Ac-Lys-D-Ala-D-lactic acid	
Cat. No.:	B12398125	Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of antibiotic-resistant bacteria represents a significant global health crisis. Vancomycin has long been a last-resort antibiotic for treating serious Grampositive infections. However, the rise of vancomycin-resistant enterococci (VRE) has compromised its efficacy. The primary mechanism of high-level vancomycin resistance involves a modification of the bacterial cell wall precursor, where the typical D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus is replaced by D-Alanyl-D-lactic acid (D-Ala-D-Lac). This substitution reduces the binding affinity of vancomycin to its target by approximately 1000-fold, rendering the antibiotic ineffective.[1][2][3] The synthetic depsipeptide, Na,Na-diacetyl-L-lysyl-D-alanyl-D-lactic acid (Ac-Lys-D-Ala-D-lactic acid), serves as a crucial research tool in understanding and combating this resistance mechanism. It is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and a key molecule for studying the enzymes involved in vancomycin resistance.[4][5][6]

The Role of D-Ala-D-lactic acid in Vancomycin Resistance

In vancomycin-susceptible bacteria, the final step of peptidoglycan synthesis involves the cross-linking of pentapeptide chains ending in D-Ala-D-Ala. Vancomycin binds to this D-Ala-D-

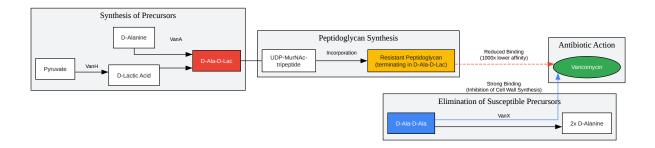


Ala moiety, sterically hindering the transglycosylation and transpeptidation reactions, thereby inhibiting cell wall formation and leading to bacterial cell death.

In resistant strains, such as those carrying the vanA gene cluster, a sophisticated biochemical pathway is activated. This pathway leads to the synthesis of peptidoglycan precursors terminating in D-Ala-D-Lac. The key enzymes encoded by the vanA operon are:

- VanH: A dehydrogenase that reduces pyruvate to D-lactic acid.
- VanA: A ligase that catalyzes the formation of a D-Ala-D-Lac ester bond.
- VanX: A DD-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.

The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin, leading to a drastic reduction in binding affinity and consequent resistance.[1]



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Figure 1. Signaling pathway of vancomycin resistance mediated by the vanA gene cluster.



Quantitative Data Summary

The alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lac has a profound impact on the efficacy of vancomycin. This is quantitatively reflected in the antibiotic's binding affinity and the minimum inhibitory concentrations (MICs) against resistant bacteria.

Parameter	Vancomycin- Susceptible (D-Ala-D-Ala)	Vancomycin- Resistant (D- Ala-D-Lac)	Fold Change	Reference(s)
Vancomycin Binding Affinity	High	Low	~1000x decrease	[1][2][3]
Vancomycin MIC (VanA phenotype)	≤ 2 μg/mL	≥ 64 µg/mL	≥ 32x increase	[7][8][9][10]
Teicoplanin MIC (VanA phenotype)	≤ 8 μg/mL	≥ 16 µg/mL	≥ 2x increase	[7][8][10]

Table 1: Comparison of Vancomycin Efficacy against Susceptible and Resistant Bacteria.

Compound	Target Ligand	Binding Affinity <i>I</i> Activity	Reference(s)
Vancomycin Aglycon	D-Ala-D-Ala	High	[2]
Vancomycin Aglycon	D-Ala-D-Lac	Low	[2]
Redesigned Vancomycin	D-Ala-D-Lac	~600x higher affinity than Vancomycin Aglycon	[2]
Redesigned Vancomycin	VanA VRE	MIC = 0.31 μg/mL	[2]

Table 2: Binding Affinities and MIC of Modified Vancomycin.



Experimental Protocols

Ac-Lys-D-Ala-D-lactic acid is a valuable tool for various assays in antibiotic discovery. Below are detailed protocols for key experiments.

DD-Carboxypeptidase Activity Assay

This assay measures the activity of DD-carboxypeptidases, which are involved in peptidoglycan maturation and are targets for certain antibiotics. **Ac-Lys-D-Ala-D-lactic acid** can be used as a substrate, and its hydrolysis can be monitored.

Principle: The DD-carboxypeptidase cleaves the terminal D-lactic acid from the depsipeptide substrate. The released D-lactic acid can be quantified using a specific D-lactate dehydrogenase-coupled spectrophotometric assay.

Materials:

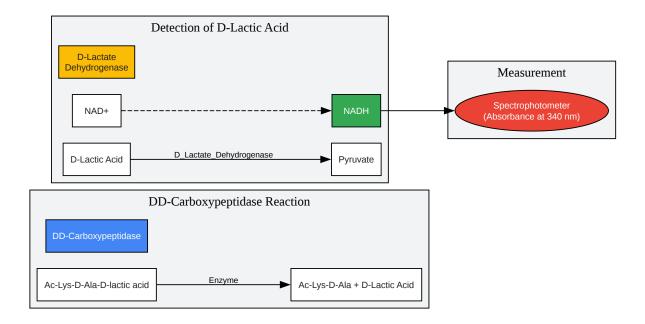
- Ac-Lys-D-Ala-D-lactic acid
- Purified DD-carboxypeptidase
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- D-Lactate Dehydrogenase
- NAD+
- Hydrazine
- Glycine
- Spectrophotometer

Procedure:

- Prepare a stock solution of Ac-Lys-D-Ala-D-lactic acid in the reaction buffer.
- In a microplate well, combine the reaction buffer, NAD+, hydrazine, glycine, and D-lactate dehydrogenase.



- Add the Ac-Lys-D-Ala-D-lactic acid substrate to the mixture.
- Initiate the reaction by adding the purified DD-carboxypeptidase.
- Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
- Calculate the rate of reaction from the linear portion of the absorbance curve.



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Figure 2. Workflow for the DD-Carboxypeptidase activity assay.

VanA Ligase Activity Assay

This assay is crucial for screening inhibitors of VanA, a key enzyme in vancomycin resistance. The activity of VanA can be measured by detecting the production of ADP or inorganic phosphate, which are byproducts of the ligation reaction.



Principle: VanA catalyzes the ATP-dependent ligation of D-Alanine and D-lactic acid. The release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.[11][12]

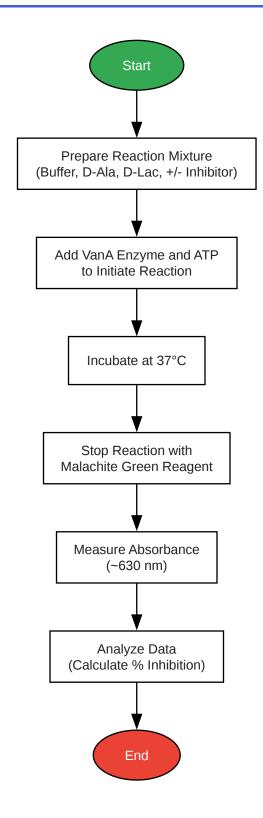
Materials:

- Purified VanA enzyme
- D-Alanine
- D-lactic acid
- ATP
- Reaction Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM KCl, 10 mM MgCl2)
- Malachite Green Reagent
- Microplate reader

Procedure:

- Prepare stock solutions of D-Alanine, D-lactic acid, and ATP in the reaction buffer.
- In a microplate well, add the reaction buffer, D-Alanine, and D-lactic acid.
- If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme.
- Initiate the reaction by adding ATP and the purified VanA enzyme.
- Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the malachite green reagent.
- Measure the absorbance at a wavelength of ~620-650 nm.
- The amount of inorganic phosphate released is proportional to the VanA ligase activity.





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Figure 3. Experimental workflow for the VanA ligase activity assay.



Antimicrobial Susceptibility Testing (AST) for Vancomycin

Determining the MIC of vancomycin against enterococcal strains is fundamental for assessing resistance levels and the efficacy of potential new antibiotics or resistance-modifying agents.

Principle: The agar dilution method is a standard procedure to determine the MIC of an antimicrobial agent. A series of agar plates containing serial dilutions of the antibiotic are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

Materials:

- Vancomycin-resistant Enterococcus strain (e.g., E. faecium or E. faecalis with vanA)
- Mueller-Hinton agar
- Vancomycin hydrochloride
- Sterile saline (0.85% NaCl)
- McFarland turbidity standards (0.5)
- Petri dishes
- Incubator

Procedure:

- Prepare a stock solution of vancomycin and create a series of two-fold dilutions.
- Add the appropriate volume of each vancomycin dilution to molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify.
- Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU/spot.



- Inoculate the surfaces of the vancomycin-containing agar plates and a growth control plate (no antibiotic) with the bacterial suspension.
- Incubate the plates at 35°C for 16-20 hours.
- The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.

Conclusion

Ac-Lys-D-Ala-D-lactic acid and the understanding of the D-Ala-D-Lac-mediated vancomycin resistance mechanism are pivotal in the quest for new antibiotics. The protocols and data presented here provide a framework for researchers to investigate this resistance pathway, screen for inhibitors of the key enzymes involved, and evaluate the efficacy of novel therapeutic agents against vancomycin-resistant pathogens. These efforts are essential to address the growing threat of antibiotic resistance and to develop the next generation of effective antibacterial drugs.

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